2-Hydroxytetracosanoyl-CoA

Peroxisomal α-oxidation 2-hydroxyacyl-CoA lyase Very long-chain fatty acid metabolism

2-Hydroxytetracosanoyl-CoA (CHEBI:74140) is a very long-chain hydroxy fatty-acyl-CoA thioester formed by the formal condensation of coenzyme A with 2-hydroxytetracosanoic (cerebronic) acid. Possessing a C24:0 aliphatic chain with an alpha-hydroxyl group, it serves as an obligate intermediate in the peroxisomal α-oxidation pathway that degrades 2-hydroxy fatty acids derived from brain cerebrosides and sulfatides.

Molecular Formula C45H82N7O18P3S
Molecular Weight 1134.2 g/mol
Cat. No. B15551262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxytetracosanoyl-CoA
Molecular FormulaC45H82N7O18P3S
Molecular Weight1134.2 g/mol
Structural Identifiers
InChIInChI=1S/C45H82N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33(53)44(58)74-28-27-47-35(54)25-26-48-42(57)39(56)45(2,3)30-67-73(64,65)70-72(62,63)66-29-34-38(69-71(59,60)61)37(55)43(68-34)52-32-51-36-40(46)49-31-50-41(36)52/h31-34,37-39,43,53,55-56H,4-30H2,1-3H3,(H,47,54)(H,48,57)(H,62,63)(H,64,65)(H2,46,49,50)(H2,59,60,61)/t33?,34-,37-,38-,39+,43-/m1/s1
InChIKeyRFMGUQJXIXHESC-YPMIVOHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

2-Hydroxytetracosanoyl-CoA: A C24:0 2-Hydroxy Fatty Acyl-CoA for Peroxisomal and Sphingolipid Research


2-Hydroxytetracosanoyl-CoA (CHEBI:74140) is a very long-chain hydroxy fatty-acyl-CoA thioester formed by the formal condensation of coenzyme A with 2-hydroxytetracosanoic (cerebronic) acid [1]. Possessing a C24:0 aliphatic chain with an alpha-hydroxyl group, it serves as an obligate intermediate in the peroxisomal α-oxidation pathway that degrades 2-hydroxy fatty acids derived from brain cerebrosides and sulfatides [2]. As a substrate for 2-hydroxyacyl-CoA lyase (HACL1), it undergoes thiamine pyrophosphate-dependent cleavage to yield a C23 aldehyde and formyl-CoA [3].

Why 2-Hydroxytetracosanoyl-CoA Cannot Be Substituted with Non-Hydroxy or Shorter-Chain Analogs


In-class substitution of 2-hydroxytetracosanoyl-CoA with non-hydroxy acyl-CoAs (e.g., tetracosanoyl-CoA) or shorter-chain 2-hydroxy analogs (e.g., 2-hydroxyoctadecanoyl-CoA) fails due to fundamental differences in enzymatic recognition, subcellular routing, and metabolic fate. The 2-hydroxyl group mandates peroxisomal α-oxidation via HACL1—a pathway entirely distinct from mitochondrial β-oxidation used by non-hydroxy acyl-CoAs [1]. Furthermore, cerebronoyl-CoA (2-hydroxytetracosanoyl-CoA) and lignoceroyl-CoA (non-hydroxy) exhibit noncompetitive inhibition kinetics in ceramide synthase assays, indicating they are processed by distinct enzyme isoforms rather than competing for a single active site [2]. Chain length additionally dictates substrate specificity: 2-hydroxyoctadecanoyl-CoA (C18) generates a C17 aldehyde upon HACL1 cleavage, whereas 2-hydroxytetracosanoyl-CoA (C24) yields the very long-chain C23 aldehyde, with differential implications for sphingolipid remodeling and neuronal membrane studies [3].

2-Hydroxytetracosanoyl-CoA: Quantitative Differentiation Versus Closest Analogs


HACL1 Cleavage Activity: 2-Hydroxyoctadecanoyl-CoA (C18) Versus 2-Hydroxytetracosanoyl-CoA (C24) Class-Level Comparison

Class-level inference from the peroxisomal α-oxidation pathway demonstrates that 2-hydroxytetracosanoyl-CoA is processed by HACL1 to yield a C23 aldehyde and formyl-CoA. This mechanism is validated using 2-hydroxyoctadecanoyl-CoA (2-OH-C18-CoA) as a model substrate: in permeabilized rat hepatocytes supplemented with ATP, CoA, Mg2+, thiamine pyrophosphate, and NAD+, 2-OH-C18-CoA cleavage generates formate at a rate that is severely inhibited (>90% reduction) by oxythiamin treatment, confirming HACL1 dependency [1]. The authors explicitly state: 'Most likely, the more abundant very long chain 2-hydroxyfatty acids are degraded in a similar manner' [2].

Peroxisomal α-oxidation 2-hydroxyacyl-CoA lyase Very long-chain fatty acid metabolism

Ceramide Synthase Substrate Specificity: Cerebronoyl-CoA (2-OH-C24-CoA) Versus Lignoceroyl-CoA (Non-Hydroxy C24-CoA) Direct Head-to-Head Comparison

Direct head-to-head comparison of cerebronoyl-CoA (2-hydroxytetracosanoyl-CoA) with lignoceroyl-CoA in mouse brain microsomal ceramide synthase assays reveals noncompetitive inhibition kinetics, indicating that these substrates are processed by distinct enzyme isoforms [1]. Cerebronoyl-CoA inhibited the utilization of lignoceroyl-CoA, while the two nonhydroxy substrates (stearoyl-CoA and lignoceroyl-CoA) did not interfere with each other [2].

Sphingolipid biosynthesis Ceramide synthase Myelination

Peroxisomal α-Oxidation Product Profile: 2-Hydroxytetracosanoyl-CoA Versus Phytanoyl-CoA (3-Methyl-Branched) Functional Distinction

HACL1 catalyzes cleavage of both 2-hydroxy straight-chain fatty acyl-CoAs and 3-methyl-branched phytanoyl-CoA, but the physiological roles differ: 2-hydroxytetracosanoyl-CoA degradation represents the α-oxidation of endogenous brain cerebroside-derived 2-hydroxy fatty acids, whereas phytanoyl-CoA degradation is the detoxification pathway for dietary phytanic acid [1]. The enzyme is the only known peroxisomal TPP-dependent enzyme in mammals, and mutations in its TPP-binding domain (e.g., D455, S456) abolish enzyme activity without affecting oligomerization or peroxisomal targeting [2].

Peroxisomal metabolism HACL1 substrate specificity Refsum disease

Subcellular Localization and Tissue-Specific Transferase Activity: Cerebronoyl-CoA Versus Lignoceroyl-CoA and Stearoyl-CoA Cross-Study Comparison

Cross-study analysis of ceramide synthase assays demonstrates that the ratio of cerebronoyl-CoA (2-hydroxy) to lignoceroyl-CoA (non-hydroxy) transferase activity varies with subcellular fraction and cell type. Glial cell preparations are relatively rich in hydroxystearate and lignocerate transferases, whereas neuronal cell preparations are relatively rich in stearate transferase [1]. This cell-type specificity has implications for selecting the appropriate acyl-CoA donor in myelination and neurodegenerative disease models.

Ceramide transferase Glial cell metabolism Neuronal sphingolipids

Reaction Cleavage Product Identification: 2-Hydroxyoctadecanoyl-CoA Generates C17 Aldehyde, Supporting Class-Level Inference for 2-Hydroxytetracosanoyl-CoA

In the Foulon et al. (2005) study, 2-hydroxyoctadecanoyl-CoA cleavage by HACL1 was shown to generate an n-1 aldehyde (C17) and formyl-CoA, with formate identified as a main reaction product [1]. The generation of the n-1 aldehyde was demonstrated in both intact and broken cell systems, providing a mechanistic framework that extends to very long-chain 2-hydroxy fatty acyl-CoAs, including 2-hydroxytetracosanoyl-CoA, which would yield the corresponding C23 aldehyde [2].

Aldehyde product analysis α-Oxidation pathway Chain-length determination

Research Applications of 2-Hydroxytetracosanoyl-CoA in Peroxisomal and Sphingolipid Studies


HACL1 Enzymatic Activity Assays and Inhibitor Screening

Employ 2-hydroxytetracosanoyl-CoA as the native very long-chain substrate in HACL1 activity assays to evaluate peroxisomal α-oxidation capacity. Based on class-level evidence from 2-hydroxyoctadecanoyl-CoA studies showing >90% inhibition of formate generation by oxythiamin [1], this substrate enables screening of novel HACL1 inhibitors or characterization of disease-associated HACL1 variants, with product detection via C23 aldehyde quantification or formyl-CoA coupled assays [2].

Hydroxyceramide Synthase Isoform Characterization and Myelination Studies

Use 2-hydroxytetracosanoyl-CoA (cerebronoyl-CoA) in ceramide synthase assays to distinguish hydroxyceramide-forming enzyme isoforms from those utilizing non-hydroxy substrates. Direct head-to-head evidence demonstrates noncompetitive inhibition between cerebronoyl-CoA and lignoceroyl-CoA, indicating distinct transferase enzymes [3]. This is particularly valuable for studies of oligodendrocyte differentiation, myelin sheath assembly, and disorders of sphingolipid metabolism where hydroxyceramide levels are perturbed.

Peroxisomal Fatty Acid α-Oxidation Pathway Reconstitution and Metabolite Tracing

Incorporate 2-hydroxytetracosanoyl-CoA into reconstituted peroxisomal α-oxidation systems to trace the complete degradation pathway of very long-chain 2-hydroxy fatty acids derived from brain cerebrosides. Class-level evidence confirms HACL1 cleavage produces an n-1 aldehyde and formyl-CoA [4]. This application is critical for investigating peroxisomal biogenesis disorders, X-linked adrenoleukodystrophy, and the metabolic crosstalk between α- and β-oxidation pathways.

Differential Ceramide Transferase Activity Profiling in Glial Versus Neuronal Preparations

Compare cerebronoyl-CoA utilization in glial-enriched versus neuronal-enriched cell fractions to assess cell-type-specific sphingolipid biosynthetic capacity. Cross-study evidence indicates glial preparations are relatively rich in cerebronoyl-CoA transferase activity, whereas neuronal preparations favor stearoyl-CoA [5]. This application supports neuroscience research on regional brain sphingolipid composition, myelin lipidomics, and glial-neuronal metabolic interactions.

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